molecular formula C9H16N4O3S B1590905 Thiotriazoline CAS No. 357172-63-5

Thiotriazoline

Cat. No.: B1590905
CAS No.: 357172-63-5
M. Wt: 260.32 g/mol
InChI Key: MSYQJZMDTZWNQZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiotriazoline primarily targets antioxidant enzymes . These enzymes play a crucial role in neutralizing harmful free radicals in the body, thereby protecting cells from oxidative stress and damage .

Mode of Action

This compound interacts with its targets, the antioxidant enzymes, by increasing their expression . This results in a reduction in the concentration of free radicals . By doing so, this compound helps to maintain the balance between the production and removal of free radicals, thereby preventing cellular damage .

Biochemical Pathways

This compound affects several biochemical pathways. It activates a compensatory malate-aspartate shunt of energy production, normalizes the work of the Krebs cycle, and initiates Red/Oxi-dependent expression of transcription factors in ischemia . These pathways are crucial for energy production and cellular function, and their modulation by this compound can have significant downstream effects .

Pharmacokinetics

It is known that this compound increases the level of sh compounds, thereby increasing the bioavailability of nitric oxide (no) . This suggests that this compound may have good bioavailability and can effectively reach its target sites to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity. By increasing the expression of antioxidant enzymes and reducing the concentration of free radicals, this compound helps to prevent oxidative stress and cellular damage . Additionally, this compound can independently form nitrosothiol complexes with NO, which prevents its interactions with reactive oxygen species and the formation of harmful compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound polymorphs, which are different structural forms of the same compound, depends on the crystallization conditions . These polymorphs may have different physicochemical properties and bioavailability, which can affect the action and efficacy of this compound

Biochemical Analysis

Biochemical Properties

Thiotriazoline has been found to interact with various enzymes and proteins. It increases the level of SH compounds, thereby increasing the bioavailability of nitric oxide (NO). This compound can also independently form nitrosothiol complexes with NO .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to form nitrosothiol complexes with NO is a key aspect of its molecular mechanism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently under study. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiotriazoline can be synthesized through a series of chemical reactions involving the formation of its key intermediate, 5-methyl-1H-1,2,4-triazole-3-thiol. This intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Thiotriazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiotriazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of antioxidant, hepatoprotective, and cardioprotective properties sets it apart from other similar compounds. Its ability to form stable complexes with other drugs further enhances its therapeutic potential .

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYQJZMDTZWNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)O.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357172-63-5
Record name Thiotriazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOTRIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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